

Off-target effects of BYK204165 at high concentrations

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Compound of Interest		
Compound Name:	BYK204165	
Cat. No.:	B1668166	Get Quote

Technical Support Center: BYK204165

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **BYK204165**, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BYK204165 and what is its selectivity profile?

A1: The primary target of **BYK204165** is Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes.[1][2][3] It is a potent and selective inhibitor of PARP-1.[1][2][4] Its selectivity for PARP-1 over PARP-2 is approximately 100-fold.[1][2]

Q2: What are off-target effects and why is it crucial to consider them at high concentrations?

A2: Off-target effects occur when a small molecule inhibitor, like **BYK204165**, binds to and modulates the activity of proteins other than its intended biological target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other phenotypic changes that are not related to the inhibition of the primary target.[5] The risk of off-target effects increases with higher compound concentrations because the inhibitor is more likely to engage with lower-affinity binding sites on other proteins.[5][6]



Q3: What are the known off-targets for **BYK204165**?

A3: Based on available data, the most well-documented off-target for **BYK204165** is PARP-2, which it inhibits with significantly lower potency compared to PARP-1.[1][4][7] A comprehensive profile of other potential off-targets, especially at high concentrations, is not extensively documented in public literature. Therefore, direct experimental assessment is recommended if off-target effects are suspected.

Q4: My experimental results are unexpected. How can I determine if they are due to off-target effects of **BYK204165**?

A4: If you suspect off-target effects are influencing your results, a multi-step approach is recommended. Start by reviewing your experimental setup and then proceed with specific validation experiments. The troubleshooting guide and experimental protocols below provide a framework for this investigation. Key initial steps include performing a dose-response analysis and using a structurally unrelated PARP-1 inhibitor to see if the phenotype is replicated.[6]

Q5: What experimental strategies can I use to identify potential off-targets of **BYK204165**?

A5: Several advanced techniques can be employed for the unbiased identification of off-target proteins.[8] These include:

- In Vitro Kinase Profiling: Screening the inhibitor against a large panel of purified kinases to identify potential interactions.[9][10]
- Chemical Proteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) can identify protein-drug interactions in a cellular context without chemically modifying the compound.[8][11]
- Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement within intact cells and can be adapted to identify off-target engagement.[5]

Quantitative Data Summary

The following table summarizes the known inhibitory activities of **BYK204165** against its primary target and a key off-target.



Target	Assay Type	Species	Value Type	Value	Reference
PARP-1	Cell-free	Human	pIC50	7.35	[1][4]
PARP-1	Cell-free	Human	pKi	7.05	[1][4]
PARP-1	Cell-free	Human	IC50	44.67 nM	[7]
PARP-2	Cell-free	Murine	pIC50	5.38	[1][4]
PARP-2	Cell-free	Murine	IC50	4,168 nM	[7]
PARP	Cell-based (C4I cells)	Human	pIC50	5.75	[1]
PARP	Cell-based (A549 cells)	Human	IC50	229.09 nM	[7]
PARP	Cell-based (H9c2 cells)	Rat	IC50	123.03 nM	[7]

Troubleshooting Guide

If you observe unexpected phenotypes, such as unusual cell death, an inverted dose-response curve, or results that contradict genetic knockdown of PARP-1, consider the following troubleshooting steps.



Issue Observed	Potential Cause (Off-Target Related)	Recommended Action
Unexpected Cell Toxicity at High Concentrations	The inhibitor may have potent off-target effects on proteins essential for cell survival.	1. Titrate Concentration: Determine the lowest effective concentration that inhibits PARP-1 without causing excessive toxicity.[5]2. Use Orthogonal Controls: Validate the phenotype using siRNA/CRISPR to deplete PARP-1.[5]
Phenotype Does Not Match PARP-1 Knockdown	The observed effect is likely due to the inhibition of one or more off-target proteins.	1. Use Structurally Different Inhibitor: Test another PARP-1 inhibitor with a different chemical scaffold.[12]2. Perform Off-Target Screening: Use a kinase profiling service or chemical proteomics to identify potential off-targets.[6]
Inverted or Biphasic Dose- Response Curve	At high concentrations, the inhibitor may engage an off-target that counteracts the ontarget effect or causes a distinct, dominant phenotype. [13]	1. Analyze Full Dose Range: Ensure your experiments cover a wide range of concentrations to fully characterize the doseresponse.2. Investigate Off-Targets: Identify potential off-targets and investigate their biological function in the context of your assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of **BYK204165** against a broad panel of kinases to identify potential off-targets.



Methodology:

- Compound Preparation: Prepare a stock solution of BYK204165 (e.g., 10 mM in DMSO).
 Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 μM).[10]
- Assay Plate Preparation: In a 384-well plate, add the individual recombinant kinases, their specific substrates, and [y-³³P]ATP.[10] Commercial services often provide pre-formatted panels.
- Compound Addition: Add the diluted BYK204165 or a vehicle control (e.g., DMSO) to the wells.
- Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the phosphorylation reaction to proceed.
- Reaction Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [y-33P]ATP. Measure the remaining radioactivity using a scintillation counter.[10]
- Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of **BYK204165** with PARP-1 in a cellular environment and to screen for off-target engagement.

Methodology:

- Cell Treatment: Treat intact cells with a high concentration of **BYK204165** or a vehicle control for a specified time (e.g., 1 hour).
- Cell Lysis: Harvest and lyse the cells to create a protein lysate.
- Heating: Aliquot the lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[5]



- Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
- Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PARP-1 (and other suspected targets) at each temperature point using Western blotting or mass spectrometry.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the
 melting curve to a higher temperature in the drug-treated sample indicates direct binding of
 BYK204165 to the protein.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

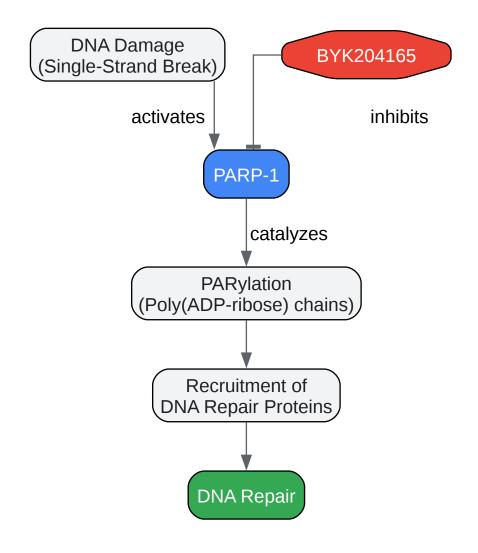
Objective: To identify unknown protein targets and off-targets of **BYK204165** in a native cellular lysate.

Methodology:

- Lysate Preparation: Prepare a native protein lysate from your cell line or tissue of interest.
- Compound Incubation: Treat the lysate with a high concentration of BYK204165 or a vehicle control (DMSO).
- Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the treated and control lysates and incubate for a set time. Drug-bound proteins often have altered conformations that make them more or less susceptible to proteolytic digestion.[11]
- Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
- Protein Separation: Separate the protein fragments using SDS-PAGE.
- Analysis: Visualize the protein bands using a total protein stain (e.g., Coomassie or silver stain). Bands that show a difference in intensity between the drug-treated and control samples represent potential binding partners. These bands can be excised and identified using mass spectrometry.[11]

Visualizations

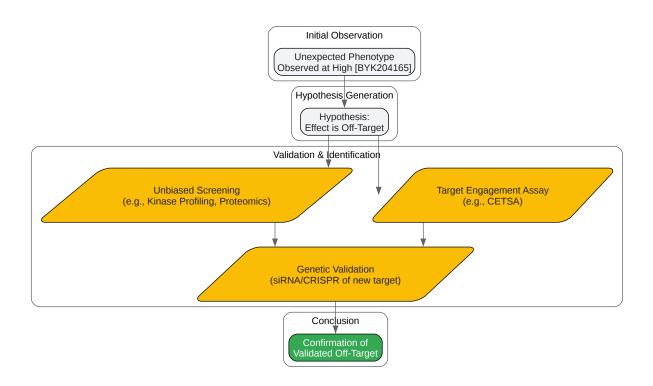




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Caption: PARP-1 activation and inhibition by BYK204165.

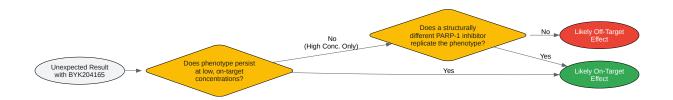




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Caption: Experimental workflow for off-target identification.





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Caption: Troubleshooting logic for suspected off-target effects.

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